14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione
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Overview
Description
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione is a macrolide compound with the molecular formula C18H30O3. It is also known by its IUPAC name, (12E)-14-pentyl-1-oxacyclotetradec-12-ene-2,11-dione . This compound is characterized by a large ring structure containing an oxygen atom and two ketone groups, making it a member of the macrolide family .
Preparation Methods
The synthesis of 14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione typically involves the formation of the macrolide ring through a series of organic reactions. One common synthetic route includes the following steps:
Formation of the Linear Precursor: The linear precursor is synthesized through a series of reactions, including aldol condensation and Wittig reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione undergoes various chemical reactions, including:
Scientific Research Applications
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s large ring structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
14-Pentyl-1-oxacyclotetradec-12-ene-2,11-dione can be compared with other macrolide compounds, such as:
10-Oxo-11-octadecen-13-olide: Similar in structure but with different side chains and functional groups.
Erythromycin: A well-known antibiotic macrolide with a more complex structure and additional functional groups.
Azithromycin: Another antibiotic macrolide with a larger ring and additional nitrogen atoms.
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
159504-60-6 |
---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
14-pentyl-1-oxacyclotetradec-12-ene-2,11-dione |
InChI |
InChI=1S/C18H30O3/c1-2-3-8-12-17-15-14-16(19)11-9-6-4-5-7-10-13-18(20)21-17/h14-15,17H,2-13H2,1H3 |
InChI Key |
SSQZBGJHGPTSLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C=CC(=O)CCCCCCCCC(=O)O1 |
Origin of Product |
United States |
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